molecular formula C11H6N4O4S2 B2965183 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-99-1

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2965183
CAS RN: 941868-99-1
M. Wt: 322.31
InChI Key: AEYBAGACJGHAEQ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The nitro group and the thiazole ring present in the compound can potentially act as a good scaffold for developing new antimicrobial agents. These compounds can be designed to target specific bacterial enzymes or pathways, offering a strategy to combat antibiotic resistance .

Anticancer Activity

The structural complexity of thiazole derivatives makes them suitable candidates for anticancer drugs. They can interact with various biological targets, such as DNA or proteins involved in cell division and growth. Research has shown that certain thiazole derivatives exhibit cytotoxic activity against human tumor cell lines, suggesting that our compound could be explored for its potential antitumor effects .

Anti-Inflammatory Activity

Thiazole compounds have demonstrated anti-inflammatory activity, which is crucial in the treatment of chronic inflammatory diseases. The compound , with its thiazole and isoxazole rings, could be investigated for its efficacy in reducing inflammation through modulation of inflammatory cytokines or other key molecules involved in the inflammatory response .

Neuroprotective Agents

Neurodegenerative diseases represent a significant area of unmet medical need. Thiazole derivatives have shown promise as neuroprotective agents. The compound’s ability to cross the blood-brain barrier and its potential interaction with neuronal receptors or enzymes could make it a valuable candidate for the treatment of conditions like Alzheimer’s or Parkinson’s disease .

Antioxidant Properties

Oxidative stress is implicated in various diseases, including cardiovascular diseases and cancer. Thiazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. The compound’s structural features may contribute to its antioxidant capacity, which can be harnessed in pharmaceutical applications .

Antiviral Agents

The ongoing search for new antiviral drugs has included thiazole derivatives due to their ability to interfere with viral replication. The compound’s molecular framework could be optimized to inhibit viral enzymes or block virus-cell interactions, providing a pathway for the development of novel antiviral therapies .

Enzyme Inhibition

Many thiazole derivatives are known to inhibit enzymes that are key to disease progression, such as DNA gyrase in bacteria or proteases in viruses. The compound’s specific structure could be tailored to enhance its binding affinity to such enzymes, offering a route to potent enzyme inhibitors .

Drug Design and Discovery

The versatility of thiazole derivatives in drug design is well-documented. The compound’s unique structure, featuring a thiazole ring fused with an isoxazole ring, provides a rich chemical space for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties .

Future Directions

In recent years, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities has been described . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYBAGACJGHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

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